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Compound of Interest

Compound Name: 4-Nitroisophthalic acid

Cat. No.: B182632

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of 4-Nitroisophthalic
acid (CsHsNOs), a compound of significant interest as an intermediate in pharmaceutical
synthesis and as a ligand in coordination chemistry.[1] This document details the
crystallographic parameters, intermolecular interactions, and the experimental protocols utilized
for its structural determination.

Molecular and Crystal Structure Overview

4-Nitroisophthalic acid is a substituted aromatic dicarboxylic acid. The molecule consists of a
benzene ring substituted with two carboxylic acid groups at positions 1 and 3, and a nitro group
at position 4. In the crystalline state, the non-hydrogen and non-oxygen atoms of the molecule
are nearly coplanar.[1]

The crystal structure of 4-Nitroisophthalic acid is primarily defined by a robust network of
intermolecular hydrogen bonds. Both carboxylic acid groups participate in centrosymmetric
cyclic O—H---O hydrogen-bonding interactions, which propagate to form a distinctive zigzag
chain structure.[1][2] In addition to these strong interactions, the supramolecular assembly is
further stabilized by weak 11—t stacking interactions between the aromatic rings of adjacent
molecules.[1][2]

Crystallographic Data
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The single-crystal X-ray diffraction analysis of 4-Nitroisophthalic acid reveals a triclinic crystal
system. The detailed crystallographic data and data collection parameters are summarized in
the table below.

Parameter Value Reference
Chemical Formula CsHsNOs [1]
Molecular Weight 211.13 g/mol [11[3]
Crystal System Triclinic [1]

Space Group P-1 [1]

Unit Cell Dimensions

a 7.0261 (14) A [1]
b 7.4380 (15) A [1]
c 8.5775 (17) A [1]
a 80.09 (3)° [1]
B 86.22 (3)° [1]
y 75.37 (3)° [1]

Cell Volume (V)

427.14 (15) As

[1]

Molecules per Unit Cell (2) 2 [1]
Radiation Type Mo Ka [1]
Wavelength 0.71073 A

Temperature (T) 293 K [1]
Calculated Density 1.640 g/cm3

Absorption Coefficient (u) 0.15 mm~1 [1]

Crystal Size

0.30 x 0.25 x 0.20 mm

[1]

Intermolecular Interactions
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The stability and packing of the 4-Nitroisophthalic acid crystal lattice are dictated by specific
non-covalent interactions.

Hydrogen Bonding

The primary interaction governing the crystal packing is the formation of centrosymmetric
dimers through O—H---O hydrogen bonds between the carboxylic acid moieties of adjacent
molecules. These dimers are further linked into zigzag chains. The geometry of these hydrogen
bonds is detailed below.

Donor—
D—H---A Symmetr
H--Accept D-H (A) H---A (A) D---A (A) U Y Reference
®) Code
or
04— (i) -x+1, -
0.86 1.76 2.605 (7) 168 [1]
H4..-03 y+1, -z+1
05— (ii) -x+2, -y,
0.87 1.73 2.602 (7) 180 [1]
H5...06 -z+1

Tt—Tt Stacking Interactions

Weak m—Tt stacking interactions contribute to the overall stability of the crystal structure, with a
minimum ring centroid separation of 3.893 (4) A.[1]

The following diagram illustrates the key intermolecular interactions that define the
supramolecular assembly of 4-Nitroisophthalic acid.
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Supramolecular Assembly of 4-Nitroisophthalic Acid
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Caption: Intermolecular interactions in the crystal structure.

Experimental Protocols
Synthesis of 4-Nitroisophthalic Acid

Two primary methods for the synthesis of 4-Nitroisophthalic acid are reported in the literature.
Method 1: Oxidation of 1,3-dimethyl-4-nitrobenzene[4]

» Dissolve 1,3-dimethyl-4-nitrobenzene (10.0 g, 66.2 mmol) in a solvent mixture of pyridine
(65.0 mL) and water (130 mL).
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e Add potassium permanganate (62.7 g, 0.397 mol) to the solution in batches.
 Stir the reaction mixture at room temperature for 30 minutes.

 After the reaction is complete, filter the mixture.

o Concentrate the filtrate by distillation under reduced pressure.

 Acidify the residue with 1N hydrochloric acid.

o Extract the product with ethyl acetate.

o Wash the organic extract with water and dry it over anhydrous magnesium sulfate.

e Remove the solvent by reduced pressure distillation to yield 4-nitroisophthalic acid as
yellow crystals (12.4 g, 89% vyield).[4]

Method 2: Hydrolysis of 4-nitrophthalimide[5]

e Add 4-nitrophthalimide (80 g, 0.416 mole) to a solution of sodium hydroxide (26.6 g, 0.66
mole) in 240 cc of water.

» Heat the mixture to boiling and boil gently for ten minutes.

 Acidify the solution to a litmus-neutral point with concentrated nitric acid (sp. gr. 1.42), then
add an additional 70 cc of nitric acid.

» Boil the solution for another three minutes and then cool it below room temperature.
o Extract the cooled solution with two 300-cc portions of alcohol-free ether.

o Dry the combined ether extracts over anhydrous sodium sulfate.

« Distill the ether until solid begins to separate.

e Pour the concentrated solution into a porcelain dish and allow the remaining solvent to
evaporate in a fume hood.
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» The resulting white crystals of 4-nitrophthalic acid have a melting point of 163-164°C, with a
yield of 85-87 g (96—99%).[5]

Crystallization

Single crystals of 4-Nitroisophthalic acid suitable for X-ray diffraction were obtained by the
slow evaporation of a methanol solution of the commercially purchased compound.[1]

X-ray Diffraction Data Collection and Structure
Refinement

The crystallographic data were collected using a Rigaku SCXmini CCD-detector diffractometer.
[1] A multi-scan absorption correction was applied to the collected data using the CrystalClear
software.[1] The crystal structure was solved using SHELXS97 and refined by full-matrix least-
squares on F2 using SHELXL97.[1] All hydrogen atoms attached to carbon and oxygen atoms
were fixed geometrically and treated as riding atoms.[1]

The following diagram outlines the general workflow for the determination of the crystal
structure of 4-Nitroisophthalic acid.
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Workflow for Crystal Structure Determination
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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